molecular formula C6H9N3O2S B13546627 Methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate

Methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate

Cat. No.: B13546627
M. Wt: 187.22 g/mol
InChI Key: ZZMMBBDNVROFAG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-cyano-2-(methoxyimino)acetamide with phosphoryl chloride in toluene . The mixture is stirred until complete dissolution, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to its biological activities . The exact molecular targets and pathways depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate is unique due to its specific structure, which combines the thiadiazole ring with a propanoate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

methyl 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoate

InChI

InChI=1S/C6H9N3O2S/c1-11-6(10)5(7)2-4-3-8-12-9-4/h3,5H,2,7H2,1H3

InChI Key

ZZMMBBDNVROFAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=NSN=C1)N

Origin of Product

United States

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